2-Amino-4-(4-methylphenyl)pyrimidine
CAS No.: 263276-44-4
Cat. No.: VC2005678
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 263276-44-4 |
---|---|
Molecular Formula | C11H11N3 |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 4-(4-methylphenyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
Standard InChI Key | SEAVIOKUWQLSPU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC(=NC=C2)N |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=NC=C2)N |
Introduction
Chemical Identity and Properties
2-Amino-4-(4-methylphenyl)pyrimidine is characterized by a pyrimidine ring structure containing two nitrogen atoms at positions 1 and 3, with an amino group at position 2 and a p-tolyl (4-methylphenyl) group at position 4. This structural arrangement contributes to its chemical reactivity and biological significance .
Basic Information
The compound's molecular architecture features a six-membered aromatic heterocycle with strategically positioned functional groups that influence its physicochemical properties and biological interactions .
Table 1: Compound Identification and Structural Information
Parameter | Information |
---|---|
Chemical Name | 2-Amino-4-(4-methylphenyl)pyrimidine |
CAS Registry Number | 263276-44-4 |
Molecular Formula | C₁₁H₁₁N₃ |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 4-(4-methylphenyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
SMILES | CC1=CC=C(C=C1)C2=NC(=NC=C2)N |
PubChem Compound ID | 2735370 |
Physical and Chemical Properties
The compound exhibits characteristic physical properties that determine its behavior in different environments and influence its potential applications in research and pharmaceutical development .
Table 2: Physical and Chemical Properties
Property | Description |
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Physical State | Solid at room temperature |
Appearance | Typically cream-colored crystalline solid |
Solubility | Moderate solubility in polar organic solvents due to the amino group's ability to form hydrogen bonds |
Stability | Generally stable under normal laboratory conditions |
Reactivity | The amino group can participate in nucleophilic substitutions and condensation reactions |
Acid-Base Properties | The amino group can act as a weak base; the pyrimidine nitrogens influence its acid-base behavior |
Lipophilicity | The p-tolyl substituent enhances lipophilicity, influencing pharmacokinetic properties |
Synthetic Approaches
Several synthetic methodologies have been developed for the preparation of 2-amino-4-(4-methylphenyl)pyrimidine, reflecting the importance of this compound in medicinal chemistry and organic synthesis .
General Synthetic Routes
The synthesis of 2-amino-4-(4-methylphenyl)pyrimidine typically involves cyclization reactions with appropriate precursors, often requiring specific catalysts and controlled reaction conditions .
Table 3: Key Synthetic Approaches
Specific Reaction Mechanisms
The formation of the pyrimidine ring typically follows a nucleophilic addition-cyclization mechanism. In the guanidine-based approach, the initial attack of the guanidine amino group on the carbonyl moiety is followed by cyclization through the imino group attack on a double bond . This process generally involves:
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Nucleophilic addition of guanidine to the carbonyl group
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Formation of an intermediate that undergoes cyclization
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Subsequent dehydration or aromatization to form the pyrimidine ring
The reaction can be modulated through the use of different catalysts, including Lewis acids such as iron(II), cobalt(II), ruthenium(II), copper(I), or zinc(II) salts .
Spectroscopic Characteristics
Understanding the spectroscopic properties of 2-amino-4-(4-methylphenyl)pyrimidine is essential for its identification, characterization, and quality control in research and development settings .
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of aromatic heterocycles containing amino groups .
Infrared Spectroscopy
Infrared spectroscopy of 2-amino-4-(4-methylphenyl)pyrimidine would display characteristic absorption bands, including:
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N-H stretching vibrations of the amino group at approximately 3300-3500 cm⁻¹
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C=N stretching vibrations of the pyrimidine ring at approximately 1600-1650 cm⁻¹
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C-H stretching vibrations of the methyl group at approximately 2900-3000 cm⁻¹
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Aromatic C=C stretching vibrations at approximately 1450-1600 cm⁻¹
Biological Activities
2-Amino-4-(4-methylphenyl)pyrimidine and structurally related compounds demonstrate a range of biological activities, making them of significant interest in pharmaceutical research and development .
Antimicrobial Activities
Aminopyrimidine derivatives exhibit antimicrobial properties against various pathogenic microorganisms, with structure-activity relationships suggesting specific mechanisms of action .
Table 5: Antimicrobial Activities of Related Aminopyrimidine Compounds
The presence of the p-tolyl group in 2-amino-4-(4-methylphenyl)pyrimidine, with its electron-donating methyl substituent, suggests potential for significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Properties
Pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, with structure-activity relationships providing insights into potential therapeutic applications .
Studies on related compounds suggest that 2-amino-4-(4-methylphenyl)pyrimidine might exhibit activity against:
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Colorectal carcinoma (HCT-116)
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Mammary gland breast cancer (MCF-7)
The potential mechanisms of anticancer activity include:
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DNA binding and intercalation
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Inhibition of essential enzymes for cell division
Anti-inflammatory and Antioxidant Activities
Aminopyrimidine derivatives have shown promising anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of inflammatory conditions .
These activities may be attributed to:
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Membrane stabilization effects
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Free radical scavenging capabilities
Structure-Activity Relationships
Understanding the relationship between structural features and biological activities is crucial for the rational design of more potent and selective aminopyrimidine derivatives .
Key Structural Elements Influencing Activity
The biological activity of 2-amino-4-(4-methylphenyl)pyrimidine and related compounds is influenced by several structural features:
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The pyrimidine core provides a scaffold for interaction with various biological targets
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The amino group at position 2 can form hydrogen bonds with receptor sites
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The p-tolyl group at position 4 influences lipophilicity and receptor binding
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The methyl substituent on the phenyl ring affects electron distribution and molecular interactions
Structure-activity relationship studies for related compounds have shown that 2-amino-4,6-diarylpyrimidino thiazolidinones with electron-donating groups like methyl substituents often demonstrate enhanced antibacterial activity .
Applications and Research Directions
2-Amino-4-(4-methylphenyl)pyrimidine has various potential applications in research and pharmaceutical development, reflecting its unique structural characteristics and biological properties .
Pharmaceutical Development
The compound shows promise as a lead structure for the development of new therapeutic agents, including:
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Antimicrobial drugs targeting drug-resistant bacterial strains
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Anticancer agents with selective cytotoxicity
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Anti-inflammatory and antioxidant therapies
Chemical Research
As a chemical entity, 2-amino-4-(4-methylphenyl)pyrimidine serves important functions in organic chemistry:
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Building block for the synthesis of more complex heterocyclic systems
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Model compound for studying aminopyrimidine reactivity
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Intermediate in the preparation of biologically active molecules
Future Research Directions
Several promising research directions for 2-amino-4-(4-methylphenyl)pyrimidine include:
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Further structure-activity relationship studies to optimize biological activities
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Development of more efficient and scalable synthetic routes
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Investigation of specific molecular targets and mechanisms of action
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Exploration of potential applications in materials science and nanotechnology
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Formulation studies to enhance bioavailability and drug delivery
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